REACTION_CXSMILES
|
[C:1]([C:4]12CCC(C(O)=O)([CH2:8][CH2:9]1)[CH2:6][CH2:5]2)(O)=O.C([N:17]([CH2:20][CH3:21])CC)C.C1(P([N:36]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[ClH:39]>C1(C)C=CC=CC=1>[ClH:39].[ClH:39].[NH2:36][C:4]12[CH2:1][CH2:21][C:20]([NH2:17])([CH2:8][CH2:9]1)[CH2:6][CH2:5]2 |f:5.6.7|
|
Name
|
|
Quantity
|
9.91 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C12CCC(CC1)(CC2)C(=O)O
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at 80°-90° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was azeotroped under a Dean-Stark trap to dryness
|
Type
|
TEMPERATURE
|
Details
|
cautiously warmed to 80° C. (some exotherm and much evolution of gas
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove toluene
|
Type
|
TEMPERATURE
|
Details
|
the residue cooled on an ice bath
|
Type
|
CUSTOM
|
Details
|
The bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
partially concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most water
|
Type
|
ADDITION
|
Details
|
Acetonitrile (600 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the suspension was cooled for an hour in a refrigerator
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid rinsed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NC12CCC(CC1)(CC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.31 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |